molecular formula C9H10N2O3 B13600769 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one

Cat. No.: B13600769
M. Wt: 194.19 g/mol
InChI Key: MOCNNLYYHDBOIQ-UHFFFAOYSA-N
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Description

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one is an organic compound that features both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one can be achieved through several methods. One common approach involves the nitration of 5-methylacetophenone followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction process, making it more scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The nitro group can undergo reduction within cells, leading to the generation of reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one is unique due to the presence of both amino and nitro groups on the same aromatic ring, which allows for a diverse range of chemical reactions and applications. Its methyl group also adds to its distinct chemical properties, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-1-(5-methyl-2-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O3/c1-6-2-3-8(11(13)14)7(4-6)9(12)5-10/h2-4H,5,10H2,1H3

InChI Key

MOCNNLYYHDBOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CN

Origin of Product

United States

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